
Toxicological Profile of Triclopyr on Non-Target
Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triclopyr

Cat. No.: B129103 Get Quote

This technical guide provides a comprehensive overview of the toxicological effects of the

herbicide triclopyr on a range of non-target organisms. The information is intended for

researchers, scientists, and professionals in the fields of ecotoxicology and drug development.

This document summarizes key toxicity data, outlines experimental methodologies, and

explores the known mechanisms of action in non-target species.

Executive Summary
Triclopyr, a selective systemic herbicide, is widely used for the control of broadleaf weeds and

woody plants. Its mode of action in target plants is as a synthetic auxin, causing uncontrolled

growth and eventual death.[1] While effective for its intended purpose, concerns regarding its

potential impact on non-target organisms are of significant interest. This guide synthesizes

available data on the toxicity of triclopyr and its primary formulations—triclopyr acid, triclopyr
triethylamine salt (TEA), and triclopyr butoxyethyl ester (BEE)—to mammals, birds, fish,

aquatic invertebrates, and terrestrial invertebrates. The data indicates that the toxicity of

triclopyr varies significantly depending on the formulation and the organism. Generally, the

ester form (BEE) is more toxic to aquatic organisms than the acid or salt forms.[2][3] The

primary mechanisms of toxicity in animals are not fully elucidated but appear to involve organ-

specific effects, particularly on the kidneys and liver at higher doses.[1]

Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity data for triclopyr across various

non-target organisms.
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Table 1: Mammalian Toxicity of Triclopyr

Species Formulation
Exposure
Route

Endpoint
Value
(mg/kg)

Reference(s
)

Rat Acid Oral LD50 630 - 729 [2]

Rat
Formulated

Products
Oral LD50 2000 - 3000

Rabbit Not Specified Oral LD50 550

Guinea Pig Not Specified Oral LD50 310

Rabbit Not Specified Dermal LD50 >2000

Rat Acid
Dietary (2-

gen)

Parental

NOAEL
5

Rat Acid
Dietary (2-

gen)

Development

al NOAEL
25

Rabbit BEE Oral
Development

al NOAEL
30

Rabbit BEE Oral
Development

al LOAEL
100

Table 2: Avian Toxicity of Triclopyr
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Species Formulation
Exposure
Route

Endpoint
Value
(mg/kg)

Reference(s
)

Mallard Duck Acid Oral LD50 1698

Bobwhite

Quail
Acid Oral LD50 2935

Mallard Duck Not Specified
Dietary (8-

day)
LC50 >5600

Bobwhite

Quail
Not Specified

Dietary (8-

day)
LC50 2935

Japanese

Quail
Not Specified

Dietary (8-

day)
LC50 3278

Table 3: Aquatic Toxicity of Triclopyr
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Species Formulation
Exposure
Duration

Endpoint
Value
(mg/L)

Reference(s
)

Rainbow

Trout
Acid 96-hour LC50 117

Rainbow

Trout
TEA 96-hour LC50 552

Rainbow

Trout
BEE 96-hour LC50 0.74

Bluegill

Sunfish
Acid 96-hour LC50 148

Bluegill

Sunfish
TEA 96-hour LC50 891

Bluegill

Sunfish
BEE 96-hour LC50 0.87

Fathead

Minnow
TEA

Early Life-

Stage
NOEC >104

Fathead

Minnow
TEA

Early Life-

Stage
LOEC <162

Daphnia

magna
TEA 48-hour EC50 1170

Daphnia

magna
TEA 21-day LC50 1140

Daphnia

magna
TEA 21-day NOEC 80.7

Daphnia

magna
TEA 21-day LOEC 149.0

Table 4: Terrestrial Invertebrate Toxicity of Triclopyr
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Species Formulation
Exposure
Route

Endpoint
Value (µ
g/bee )

Reference(s
)

Honey Bee

(Apis

mellifera)

Not Specified Contact LD50 >100

Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted

following standardized guidelines from the Organisation for Economic Co-operation and

Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are

detailed descriptions of the methodologies for key experiments.

Mammalian Toxicity Testing
Two-Generation Reproduction Toxicity Study (Rat)

This study is typically conducted based on OECD Test Guideline 416.

Test Organism: Wistar or Sprague-Dawley rats.

Administration: Triclopyr is administered to parental (F0) male and female rats, usually

mixed in the diet, for a pre-mating period of at least 10 weeks to cover the spermatogenic

cycle and several estrous cycles. Dosing continues through mating, gestation, and lactation.

The first-generation (F1) offspring are then selected and, after reaching maturity, are also

administered the test substance in their diet and mated to produce a second generation (F2).

Dosage: A control group and at least three dose levels are used. For example, in a study

with triclopyr acid, doses of 0, 5, 25, and 250 mg/kg body weight/day were used.

Endpoints Evaluated:

Parental (F0 and F1): Mortality, clinical signs of toxicity, body weight, food consumption,

mating performance, fertility, gestation length, and organ weights (with a focus on

reproductive organs and kidneys).
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Offspring (F1 and F2): Viability, litter size, sex ratio, pup body weight at birth and during

lactation, and developmental landmarks. Post-mortem examinations are conducted on a

subset of weanlings.

Avian Toxicity Testing
Avian Dietary Toxicity Test

This test is generally performed according to EPA OCSPP 850.2200 or OECD Test Guideline

205.

Test Organisms: Typically, one waterfowl species (e.g., Mallard duck, Anas platyrhynchos)

and one upland game bird species (e.g., Bobwhite quail, Colinus virginianus) are used.

Administration: The test substance is mixed into the diet and provided to the birds for 5 days,

followed by a 3-day observation period on a clean diet.

Dosage: A control group and a geometric series of at least five treatment concentrations are

used. A limit test at 5000 mg/kg diet may be conducted if low toxicity is expected.

Endpoints Evaluated: Mortality, clinical signs of toxicity, body weight, and food consumption

are recorded daily. The primary endpoint is the median lethal concentration (LC50).

Aquatic Toxicity Testing
Fish Early Life-Stage Toxicity Test

This test follows guidelines such as EPA OCSPP 850.1400 or OECD Test Guideline 210.

Test Organisms: Recommended freshwater species include rainbow trout (Oncorhynchus

mykiss) and fathead minnow (Pimephales promelas).

Exposure System: A flow-through or semi-static system is used to maintain constant

concentrations of the test substance.

Procedure: Fertilized eggs are placed in test chambers and exposed to a range of

concentrations of the test substance. The exposure continues through hatching until the

control fish are free-feeding (typically 28-32 days post-hatch for fathead minnows).
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Dosage: A control and a series of at least five concentrations are tested.

Endpoints Evaluated: Hatching success, survival of embryos and larvae, and growth (length

and weight) of the larvae. From these data, the No-Observed-Effect Concentration (NOEC)

and the Lowest-Observed-Effect Concentration (LOEC) are determined.

Daphnia magna Reproduction Test

This chronic toxicity test is conducted according to OECD Test Guideline 211.

Test Organism:Daphnia magna neonates (<24 hours old).

Exposure System: A semi-static renewal system is typically used, where the test solutions

are renewed three times a week for 21 days.

Procedure: Individual daphnids are exposed to a range of test concentrations in separate

beakers.

Dosage: A control group and at least five test concentrations are used.

Endpoints Evaluated: The primary endpoint is the total number of live offspring produced per

surviving parent over the 21-day period. Adult survival and growth are also assessed. The

results are used to determine the EC50 for reproduction, as well as the NOEC and LOEC.

Terrestrial Invertebrate Toxicity Testing
Honey Bee Acute Oral and Contact Toxicity Test

These tests are performed based on OECD Test Guidelines 213 (Oral) and 214 (Contact).

Test Organism: Young adult worker honey bees (Apis mellifera).

Oral Toxicity (OECD 213):

Administration: Bees are starved for a short period and then fed a defined volume of

sucrose solution containing the test substance.
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Dosage: A control group and at least five dose levels are used, with multiple replicates of

10 bees per dose.

Contact Toxicity (OECD 214):

Administration: A small, precise volume of the test substance dissolved in a carrier solvent

is applied directly to the dorsal thorax of anesthetized bees.

Dosage: Similar to the oral test, a control and at least five dose levels with replicates are

used. A limit test at 100 µ g/bee is often performed.

Endpoints Evaluated: For both tests, mortality is recorded at 24 and 48 hours (and can be

extended to 96 hours). The primary endpoint is the median lethal dose (LD50) in µg of active

ingredient per bee.

Signaling Pathways and Mechanisms of Toxicity
The primary herbicidal mechanism of triclopyr is as a synthetic auxin, which disrupts plant

growth processes. In non-target animals, the mechanisms of toxicity are less well understood

and appear to be multi-faceted, primarily manifesting as organ toxicity at higher exposure

levels. Research into the specific signaling pathways affected is limited.

Potential Cellular Mechanisms
Based on available studies, the following cellular mechanisms may be involved in triclopyr
toxicity in non-target organisms:

Mitochondrial Dysfunction: A recent in vitro study on rat liver mitochondria indicated that high

concentrations of triclopyr can lead to the dissipation of the mitochondrial membrane

potential and interfere with NAD(P)H oxidation. However, the study did not find evidence of

significant reactive oxygen species (ROS) production or oxidative stress. This suggests a

potential for bioenergetic disruption at high doses.

Neurotoxicity: In vitro studies using mouse neuroblastoma cells and primary neurons have

shown that triclopyr can be neurotoxic. Exposure led to decreased cell viability, reduced

neuronal branching, and neuronal degeneration. At the molecular level, triclopyr was found

to alter the mRNA expression of peroxiredoxins, a family of antioxidant enzymes. Another
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study in zebrafish larvae found that triclopyr altered swimming behavior but did not inhibit

acetylcholinesterase activity, suggesting a neurotoxic mechanism independent of this

classical pathway.

Apoptosis: While not directly demonstrated for triclopyr, structurally related compounds

have been shown to induce apoptosis. For example, triclosan can induce apoptosis in

neurons through the Fas receptor-dependent extrinsic pathway. It is plausible that at

cytotoxic concentrations, triclopyr could also trigger programmed cell death pathways, but

further research is needed.

Endocrine Disruption Potential
The potential for triclopyr to act as an endocrine disruptor has been investigated, but the

evidence for direct, potent endocrine activity is weak. Triclopyr does not appear to cause

reproductive toxicity in rats at doses that are not also maternally toxic. There is no clear

evidence from the reviewed literature to suggest that triclopyr is a potent activator of nuclear

receptors such as the estrogen receptor, androgen receptor, or PPARs in a manner that would

classify it as a primary endocrine disruptor.

Visualizations
Experimental Workflow for Toxicity Assessment
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Tier 1: Acute Toxicity Testing Tier 2: Sub-chronic & Chronic Toxicity Testing

Tier 3: Specialized & Long-term Studies

Acute Oral/Dermal LD50
(e.g., Rat, Rabbit)

90-day Feeding Study
(Rat)

Acute Oral LD50
(e.g., Bobwhite Quail)

8-day Dietary LC50
(e.g., Mallard Duck)

96-hr LC50
(e.g., Rainbow Trout)

Early Life-Stage Test
(e.g., Fathead Minnow)

If high acute toxicity

48-hr EC50
(e.g., Daphnia magna)

21-day Reproduction Test
(Daphnia magna)

If high acute toxicity

48-hr LD50 (Oral/Contact)
(Honey Bee)

Two-Generation
Reproduction Study (Rat)

Carcinogenicity Study
(Rat, Mouse)

Neurotoxicity ScreeningIf neurotoxic signs

Ecological Risk
Assessment

Test Substance:
Triclopyr

Initial Screening

Initial Screening

Initial Screening

Initial Screening

Initial Screening

Click to download full resolution via product page

Caption: Generalized workflow for assessing the toxicity of a pesticide like triclopyr.
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Potential Cellular Effects of Triclopyr in Non-Target
Animals
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Caption: Conceptual diagram of potential cellular targets and effects of triclopyr.

Conclusion
The toxicological profile of triclopyr in non-target organisms is complex, with toxicity varying

significantly based on the chemical formulation and the species being tested. The butoxyethyl

ester (BEE) formulation consistently demonstrates higher toxicity, particularly to aquatic life,

than the triethylamine (TEA) salt or acid forms. For mammals and birds, triclopyr is generally

considered to have low to moderate acute toxicity. Chronic exposure in mammals at high doses

can lead to kidney and liver effects. The direct impact on terrestrial invertebrates like bees

appears to be low.
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While the physiological effects of triclopyr exposure are documented, the underlying molecular

signaling pathways in non-target animals are not well-defined. Current research points towards

potential mitochondrial dysfunction and neurotoxicity at high concentrations, but a

comprehensive understanding of the molecular initiating events is lacking. Future research

should focus on elucidating these pathways to improve the accuracy of ecological risk

assessments. This guide provides a foundational understanding of triclopyr's toxicology and

serves as a resource for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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